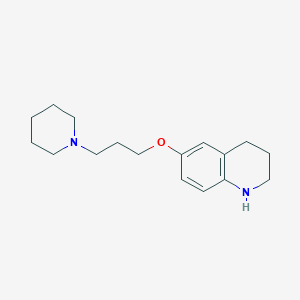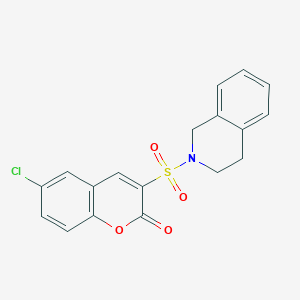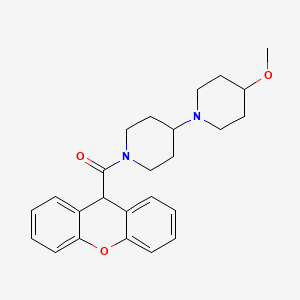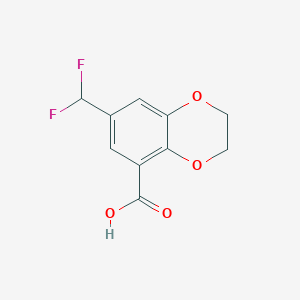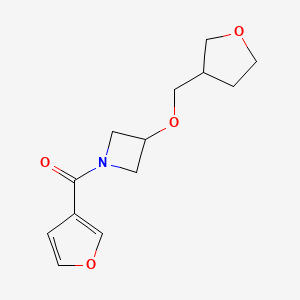
Furan-3-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furan-3-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a tetrahydrofuran ring, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The compound also appears to contain an azetidine ring, which is a four-membered ring with three carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique
Catalytic Reduction of Biomass-Derived Furanic Compounds
Furanic compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), are key platform chemicals in biorefinery applications. Their catalytic reduction with hydrogen over heterogeneous catalysts offers a pathway to convert these oxygen-rich compounds into valuable products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives. This process involves reactions such as hydrogenation, rearrangement, and C–O hydrogenolysis, highlighting the versatility of furanic compounds in chemical synthesis and materials science (Nakagawa, Tamura, & Tomishige, 2013).
Photochemistry of Heterocyclic Compounds
The photochemical reactions of furanic compounds have been studied for their potential in creating novel heterocyclic structures. For instance, the reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan under irradiation yields cycloadducts, showcasing the potential of furanic compounds in the development of new pharmaceuticals and materials (Tsuge, Oe, & Tashiro, 1973).
Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan
The study of methanol addition to dihapto-coordinated rhenium complexes of furan provides insights into the mechanisms of organometallic chemistry and catalysis. This research could influence the synthesis of complex organometallic compounds for use in catalysis and materials science (Friedman & Harman, 2001).
Novel Furan Derivatives with Pharmacological Activities
The discovery of novel furan derivatives from natural sources like the red seaweed Gracilaria opuntia highlights the potential of furanic compounds in medicinal chemistry. These compounds exhibit significant anti-inflammatory, antioxidative, and anti-diabetic properties, suggesting their utility in developing new therapeutic agents (Makkar & Chakraborty, 2018).
Solid Acid Catalyst for the Synthesis of Cyclopentenones
The use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol demonstrates the role of furanic compounds in facilitating efficient and selective organic transformations. This research is relevant for the synthesis of complex organic molecules with applications in drug development and organic materials (Reddy et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
furan-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(11-2-4-17-9-11)14-5-12(6-14)18-8-10-1-3-16-7-10/h2,4,9-10,12H,1,3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDPJFXRSDVSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)
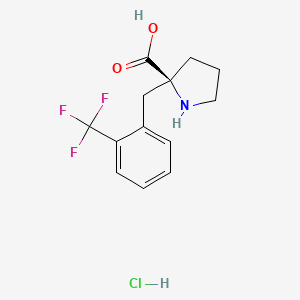

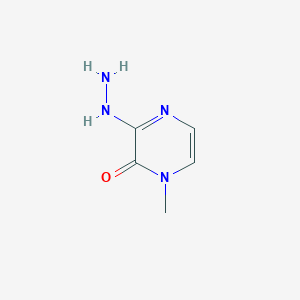
![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)


![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)
